Cas no 1021074-73-6 (2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide)

2-{N-[(4-Chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide is a sulfonamide-based compound featuring a pyridine core and a chlorophenyl substituent, offering potential utility in medicinal chemistry and pharmaceutical research. Its structural complexity allows for selective interactions with biological targets, particularly in enzyme inhibition or receptor modulation. The presence of both sulfonamide and acetamide functionalities enhances its binding affinity, while the chlorophenyl group may contribute to improved lipophilicity and metabolic stability. This compound is of interest for applications in drug discovery, particularly in the development of novel therapeutics targeting inflammatory or infectious diseases. Its well-defined molecular architecture facilitates further derivatization for structure-activity relationship studies.
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide structure
1021074-73-6 structure
商品名:2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
CAS番号:1021074-73-6
MF:C20H18ClN3O3S
メガワット:415.893222332001
CID:6225749
PubChem ID:42111340

2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide 化学的及び物理的性質

名前と識別子

    • 2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
    • 2-[(4-chlorophenyl)methyl-pyridin-3-ylsulfonylamino]-N-phenylacetamide
    • 1021074-73-6
    • VU0636297-1
    • AKOS016399700
    • 2-(N-(4-chlorobenzyl)pyridine-3-sulfonamido)-N-phenylacetamide
    • F5120-0006
    • インチ: 1S/C20H18ClN3O3S/c21-17-10-8-16(9-11-17)14-24(28(26,27)19-7-4-12-22-13-19)15-20(25)23-18-5-2-1-3-6-18/h1-13H,14-15H2,(H,23,25)
    • InChIKey: SUEBQHBMXKIGOI-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC(=CC=1)CN(CC(NC1C=CC=CC=1)=O)S(C1C=NC=CC=1)(=O)=O

計算された属性

  • せいみつぶんしりょう: 415.0757403g/mol
  • どういたいしつりょう: 415.0757403g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 28
  • 回転可能化学結合数: 7
  • 複雑さ: 596
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 87.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3

2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5120-0006-4mg
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
4mg
$66.0 2023-09-10
Life Chemicals
F5120-0006-5μmol
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
5μmol
$63.0 2023-09-10
Life Chemicals
F5120-0006-10mg
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
10mg
$79.0 2023-09-10
Life Chemicals
F5120-0006-2μmol
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
2μmol
$57.0 2023-09-10
Life Chemicals
F5120-0006-20μmol
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
20μmol
$79.0 2023-09-10
Life Chemicals
F5120-0006-25mg
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
25mg
$109.0 2023-09-10
Life Chemicals
F5120-0006-10μmol
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
10μmol
$69.0 2023-09-10
Life Chemicals
F5120-0006-15mg
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
15mg
$89.0 2023-09-10
Life Chemicals
F5120-0006-2mg
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
2mg
$59.0 2023-09-10
Life Chemicals
F5120-0006-30mg
2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide
1021074-73-6
30mg
$119.0 2023-09-10

2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide 関連文献

2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamideに関する追加情報

Compound CAS No. 1021074-73-6: 2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide

The compound with CAS No. 1021074-73-6, known as 2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide, is a highly specialized organic molecule with significant potential in various chemical and pharmaceutical applications. This compound is characterized by its complex structure, which includes a pyridine ring, a sulfonamide group, and a phenylacetamide moiety. The presence of these functional groups contributes to its unique chemical properties and reactivity.

Recent studies have highlighted the importance of sulfonamide-containing compounds in drug discovery, particularly in the development of anti-inflammatory and antiviral agents. The sulfonamido group in this compound plays a crucial role in enhancing its bioavailability and stability, making it a promising candidate for therapeutic applications. Additionally, the pyridine ring introduces aromaticity and electron-withdrawing effects, which can influence the molecule's interaction with biological targets.

The synthesis of 2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide involves a multi-step process that combines nucleophilic substitution and coupling reactions. Researchers have optimized the reaction conditions to achieve high yields and purity, ensuring the compound's suitability for advanced chemical studies. The use of chlorophenyl groups in the molecule also contributes to its lipophilicity, which is essential for crossing biological membranes.

In terms of pharmacological activity, this compound has shown potential as an inhibitor of certain enzymes involved in inflammatory pathways. Preclinical studies suggest that it may exhibit anti-inflammatory properties by modulating key signaling molecules. Furthermore, its phenylacetamide moiety has been associated with improved solubility and reduced toxicity, making it a safer option for therapeutic use.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound to various protein targets. Molecular docking studies reveal that the pyridine ring interacts favorably with hydrophobic pockets in target proteins, while the sulfonamide group forms hydrogen bonds with critical residues. These interactions suggest that the compound could serve as a lead molecule for developing novel therapeutics.

The development of 2-{N-[(4-chlorophenyl)methyl]pyridine-3-sulfonamido}-N-phenylacetamide represents a significant milestone in medicinal chemistry. Its unique structure and promising biological activity make it a valuable addition to the arsenal of compounds being explored for drug discovery. As research continues, this compound has the potential to pave the way for innovative treatments in various therapeutic areas.

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